2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally, the construction of the pyrimidine ring. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions that may not be possible with simpler compounds.
Properties
Molecular Formula |
C13H14F3N5 |
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Molecular Weight |
297.28 g/mol |
IUPAC Name |
2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C13H14F3N5/c1-9-4-18-21(5-9)8-10-6-20(7-10)12-17-3-2-11(19-12)13(14,15)16/h2-5,10H,6-8H2,1H3 |
InChI Key |
HGHOANHLXQKQPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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